碘化铋

描述

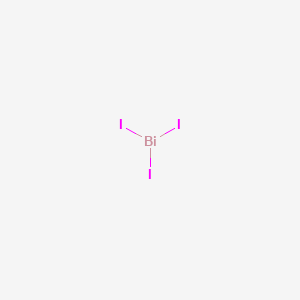

Bismuth (III) iodide, also known as Bismuth triiodide, is an inorganic compound with the formula BiI3 . It is a gray-black salt that is the product of the reaction of bismuth and iodine . It is sometimes pale yellow and does not dissolve in water . It reacts with other iodides to make iodobismuth (III) ions, BiI 52- .

Synthesis Analysis

Bismuth (III) iodide can be synthesized by heating an intimate mixture of iodine and bismuth powder . It can also be made by the reaction of bismuth oxide with aqueous hydroiodic acid . Other methods of synthesis include the reaction of bismuth (III) chloride with any iodide such as potassium iodide .Molecular Structure Analysis

Bismuth (III) iodide adopts a distinctive crystal structure, with iodide centers occupying a hexagonally closest-packed lattice, and bismuth centers occupying either none or two-thirds of the octahedral holes (alternating by layer), therefore it is said to occupy one third of the total octahedral holes .Chemical Reactions Analysis

Since Bismuth (III) iodide is insoluble in water, an aqueous solution can be tested for the presence of Bi 3+ ions by adding a source of iodide such as potassium iodide. A black precipitate of bismuth (III) iodide indicates a positive test . Bismuth (III) iodide forms iodobismuth (III) anions when heated with halide donors .Physical And Chemical Properties Analysis

Bismuth (III) iodide is a greenish-black crystal with a molar mass of 589.69 g/mol. It has a density of 5.778 g/cm3, a melting point of 408.6 °C, and a boiling point of 542 °C . It is soluble in ethanol and 2 M hydrochloric acid but has a low solubility in water (0.7761 mg/100 mL at 20 °C) .科学研究应用

药物和分析应用:碘化铋用于德拉根多夫试剂(DR),即碘化钾铋溶液,用于快速筛选草药产品以检测生物碱。 DR在全球药学领域找到了应用(Raal et al., 2020)。

光催化:碘氧化铋,碘化铋的衍生物,已被研究其作为可见光活性光催化剂的光电化学性质,特别是在碘化物氧化为三碘化物方面(Hahn et al., 2012)。

太阳能电池应用:甲基铋(III)碘化物,一种有机-无机铋基材料,被研究用于太阳能电池中作为一种无毒、稳定且低温可溶性的光吸收剂,为铅/锡基钙钛矿材料提供了一种替代方案(Lyu等,2016)。

辐射探测:碘化铋被探索作为用于辐射探测器的宽带隙半导体。由于其较高的有效原子序数,碘化铋具有较高的γ射线探测效率,适用于中等和高能γ射线探测而无需冷却机制(Lintereur et al., 2011)。

环境应用:功能化铋氧化石墨烯(Bi-GO)已被开发用于从废水中去除放射性碘。 Bi-GO在去除碘化物和碘酸盐方面表现出高效率,表明其在放射性废水处理中的潜在应用(Han et al., 2019)。

分析化学:研究了铋与碘化物的反应,使用热透镜光谱法检测纳克克级别的碘化铋(III),增强了铋测定的灵敏度和选择性(Chernysh et al., 2001)。

电离辐射探测器:硫碘化铋(BiSI)已被研究用于X射线和γ射线探测,由于其电光性能。研究包括BiSI纳米复合材料的合成及其在室温下电离辐射探测器中的应用(Mombrú Frutos et al., 2020)。

安全和危害

Bismuth (III) iodide may be corrosive to metals and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

triiodobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECRLKKXSXCPB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Bi](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3 | |

| Record name | bismuth(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064853 | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6938 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-black crystals, insoluble in cold water; [Ullmann] | |

| Record name | Bismuth iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth iodide | |

CAS RN |

7787-64-6 | |

| Record name | Bismuth triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bismuthine, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)